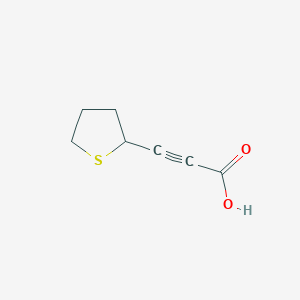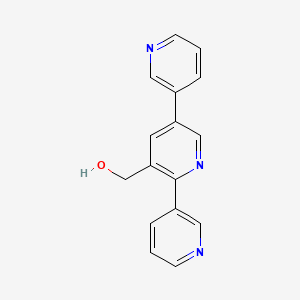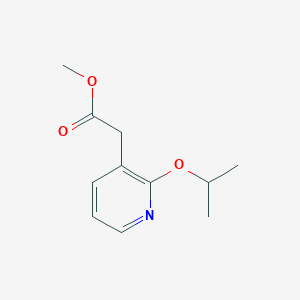
Methyl2-(2-isopropoxypyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(2-isopropoxypyridin-3-yl)acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-isopropoxypyridin-3-yl)acetate typically involves the esterification of 2-(2-isopropoxypyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2-isopropoxypyridin-3-yl)acetic acid+methanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, allowing for easier separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(2-isopropoxypyridin-3-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: 2-(2-isopropoxypyridin-3-yl)acetic acid and methanol.
Reduction: 2-(2-isopropoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl2-(2-isopropoxypyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of Methyl2-(2-isopropoxypyridin-3-yl)acetate primarily involves its ester group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The pyridine ring can interact with various molecular targets, potentially influencing enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate: Another ester with a different heterocyclic ring.
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride: Contains a sulfur atom in the heterocyclic ring.
Uniqueness
Methyl2-(2-isopropoxypyridin-3-yl)acetate is unique due to the presence of the isopropoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other esters and heterocyclic compounds, potentially offering unique properties and applications.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 2-(2-propan-2-yloxypyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11-9(5-4-6-12-11)7-10(13)14-3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
LJYOGGZXFMNSFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=N1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


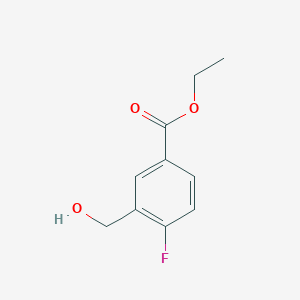
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
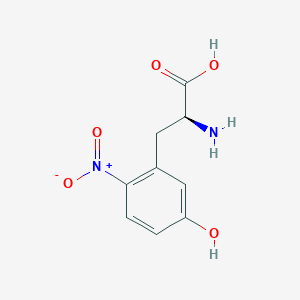
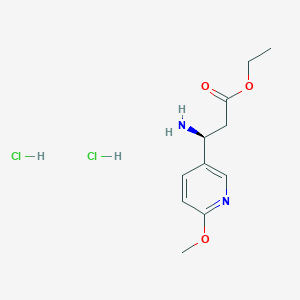
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

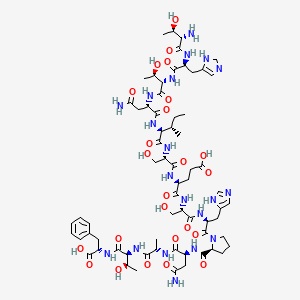
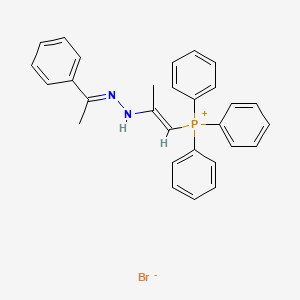
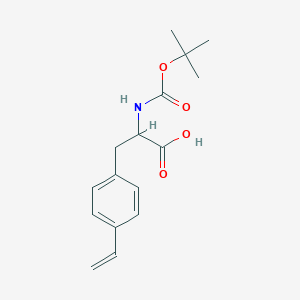
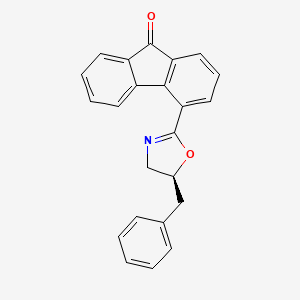
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
